molecular formula C13H12N2O4 B2605049 2-[2-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054403-54-1

2-[2-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No.: B2605049
CAS No.: 1054403-54-1
M. Wt: 260.249
InChI Key: HAGKNCGAOYSAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a useful research compound. Its molecular formula is C13H12N2O4 and its molecular weight is 260.249. The purity is usually 95%.
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Scientific Research Applications

Alternative Phenolation for Polybenzoxazine Synthesis

Phloretic acid, a naturally occurring phenolic compound, shows potential as a renewable alternative to phenol for introducing phenolic functionalities into molecules for benzoxazine ring formation. This approach enhances the reactivity of –OH bearing molecules towards benzoxazine synthesis, offering a solvent-free and purification-free method for creating bio-based benzoxazine monomers. These findings suggest the utility of renewable phenolic compounds in developing materials with suitable thermal and thermo-mechanical properties for various applications, potentially including those relevant to your compound of interest (Trejo-Machin et al., 2017).

Synthesis and Properties of Polyimides

The research on hyperbranched aromatic polyimides, synthesized from monomers derived from dimethoxyphenol, highlights the preparation of materials with good thermal stability and solubility in polar solvents. These polyimides, formed through reactions involving polyamic acid methyl ester precursors, exhibit a range of thermal properties and molecular weights, indicating the versatility of aromatic compounds in material science for creating high-performance polymers (Yamanaka et al., 2000).

Structural Characterization of Organotin(IV) Complexes

The synthesis and structural characterization of triorganotin(IV) complexes with 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid showcase the potential of specific organometallic complexes in material science and catalysis. X-ray crystallography revealed polymeric structures with unique bonding and coordination, hinting at the intricate interactions possible with organometallic compounds and their potential applications in catalytic processes and materials development (Baul et al., 2002).

Molecular Inclusion and Macrocycles

Research on the crystal and molecular structure of acetic acid clathrates formed by cyclo{tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]} highlights the potential of macrocyclic compounds in creating host-guest systems for molecular inclusion. Such systems have applications in catalysis, separation processes, and the development of nanoscale materials, where the controlled encapsulation and release of molecules are crucial (Rizzoli et al., 1982).

Properties

IUPAC Name

2-[2-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-15-13(18)10(7-14)6-9-4-2-3-5-11(9)19-8-12(16)17/h2-6H,8H2,1H3,(H,15,18)(H,16,17)/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGKNCGAOYSAKP-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=CC=C1OCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\C1=CC=CC=C1OCC(=O)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.